2-(1-Phenylcyclopentyl)acetaldehyde
Description
2-(1-Phenylcyclopentyl)acetaldehyde is an organic compound characterized by a cyclopentane ring substituted with a phenyl group at the 1-position and an acetaldehyde moiety at the adjacent carbon.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-(1-phenylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C13H16O/c14-11-10-13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
InChI Key |
LQBHJTRJOJXZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Aldehydes in Pheromone Systems
(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)
- Structural Differences :
- DMCHA isomers feature a cyclohexenyl ring (unsaturated cyclohexane) with geminal dimethyl groups, whereas 2-(1-phenylcyclopentyl)acetaldehyde has a saturated cyclopentane ring with a phenyl substituent.
- The conjugated double bond in DMCHA enhances electrophilicity at the aldehyde group compared to the fully saturated cyclopentane system in the target compound.
- Functional Similarities: Both compounds are aldehydes with bulky cyclic substituents, which influence volatility and receptor binding in pheromone systems. DMCHA isomers are key components of aggregation pheromones in beetles (e.g., Anthonomus grandis, Curculio caryae), suggesting that 2-(1-phenylcyclopentyl)acetaldehyde may have analogous ecological roles .
- Synthetic Relevance :
Table 1: Key Properties of Cyclic Aldehydes
Functional Group Variants: Acetic Acid Derivative
2-(1-Phenylcyclopentyl)acetic Acid
- Structural Relationship :
- The carboxylic acid derivative replaces the aldehyde group with a carboxylic acid, increasing polarity and hydrogen-bonding capacity.
- Physicochemical Properties :
- Collision cross-section (CCS) data for 2-(1-phenylcyclopentyl)acetic acid adducts (e.g., [M+H]⁺ CCS = 148.1 Ų) indicate a compact molecular geometry, influenced by the cyclopentane ring’s rigidity .
- The aldehyde form is expected to exhibit lower CCS values due to reduced hydrogen-bonding and smaller functional group size.
Table 2: Predicted Collision Cross-Sections (CCS) for 2-(1-Phenylcyclopentyl)acetic Acid Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 205.12232 | 148.1 |
| [M+Na]⁺ | 227.10426 | 158.8 |
| [M-H]⁻ | 203.10776 | 151.0 |
Reactivity and Environmental Stability
- Aldehyde Artifacts :
- Atmospheric studies on acetaldehyde (a simpler analog) reveal artifact formation in Teflon sampling systems under ozone exposure, increasing background concentrations by 2–8 ppb .
- 2-(1-Phenylcyclopentyl)acetaldehyde may exhibit similar sensitivity to oxidative environments due to its aldehyde group, necessitating inert storage conditions.
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